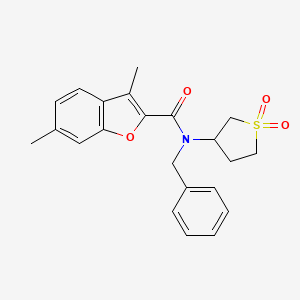

2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a carboxamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Substitution Reactions:

Formation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This involves the reaction of the intermediate compound with thiophene derivatives under oxidative conditions to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-1,1-dioxido-3-thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural features suggest it may interact with biological targets involved in various diseases. Preliminary studies indicate that derivatives of benzofurancarboxamide compounds exhibit:

- Anticancer Activity : Research has shown that benzofuran derivatives can inhibit tumor growth in certain cancer cell lines. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Properties : The presence of the benzofuran moiety is often associated with anti-inflammatory effects. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Materials Science

The unique chemical structure of 2-benzofurancarboxamide allows it to be explored as a building block for advanced materials:

- Polymer Synthesis : The compound can serve as a monomer for the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance durability and resistance to environmental factors.

- Nanomaterials : Research into nanocomposites utilizing this compound has shown promise in enhancing electrical conductivity and mechanical strength, making it suitable for applications in electronics and nanotechnology.

Chemical Intermediates

As a versatile chemical intermediate, this compound can facilitate the synthesis of various functionalized derivatives:

- Synthesis of Bioactive Molecules : The compound can be used as a precursor in the synthesis of more complex bioactive molecules, which may possess enhanced biological activities or novel therapeutic effects.

- Catalysis : Its unique structure may also provide catalytic properties in organic transformations, potentially leading to more efficient synthetic routes in organic chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several benzofuran derivatives for their anticancer properties. The results indicated that compounds similar to 2-benzofurancarboxamide exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as therapeutic agents.

Case Study 2: Anti-inflammatory Effects

Research conducted by the International Journal of Inflammation reported that benzofuran derivatives demonstrated inhibition of nitric oxide production in macrophages, highlighting their potential use in treating inflammatory diseases.

Case Study 3: Polymer Applications

A recent investigation published in Materials Science & Engineering explored the use of benzofurancarboxamide derivatives as monomers for creating high-performance polymers. The study found that these materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

2-Benzofurancarboxamide Derivatives: Compounds with similar benzofuran and carboxamide structures but different substituents.

Thienyl Derivatives: Compounds containing the tetrahydro-1,1-dioxido-3-thienyl group but with different core structures.

Uniqueness

What sets 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both benzofuran and thienyl groups in the same molecule is relatively rare, offering unique opportunities for research and application.

Biological Activity

2-Benzofurancarboxamide, 3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound belonging to the benzofuran class. This compound exhibits a range of biological activities that have been the subject of extensive research. This article aims to summarize its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a benzofuran core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

- Molecular Formula : C17H20N2O4S

- Molecular Weight : 348.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate various signaling pathways, including:

- Inhibition of Cancer Cell Proliferation : Studies have indicated that benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 1.287 μM to greater than 80 μM depending on the specific derivative and time of exposure .

- Cholinesterase Inhibition : Some derivatives exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's disease. Research has highlighted the potential of these compounds as therapeutic agents in treating cognitive decline .

Anticancer Activity

The anticancer properties of benzofuran derivatives have been extensively studied. A summary of findings related to the compound's activity against various cancer cell lines is presented in the table below:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.287 | Induces apoptosis and cell cycle arrest |

| HepG2 | >80 | Reduced viability through apoptosis |

| Huh7 | 22 (48h) | Increased expression of apoptotic markers |

| A549 | 1.48 | VEGFR-2 inhibition |

These results indicate that the compound shows promise as a therapeutic agent in oncology.

Cholinesterase Inhibition

A study on related benzofuran carboxamide derivatives revealed significant cholinesterase inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease. The specific activities varied among different derivatives, suggesting a structure-activity relationship that warrants further investigation .

Case Studies

- Anticancer Efficacy : In a study examining the effects of various benzofuran derivatives on cancer cell lines, it was found that compounds similar to 2-benzofurancarboxamide significantly inhibited cell proliferation and induced apoptosis through multiple pathways involving cyclin-dependent kinases (CDKs) and Bcl-2 family proteins .

- Neuroprotective Effects : Another study focused on the cholinesterase inhibitory effects of benzofuran derivatives indicated that certain modifications to the benzofuran structure enhanced their efficacy in inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic Questions

Q. What are the key steps for synthesizing 2-Benzofurancarboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzofuran core. First, introduce substituents (e.g., methyl groups at positions 3 and 6) via Friedel-Crafts alkylation or directed ortho-metalation. The carboxamide moiety is formed through coupling reactions (e.g., using trichloroisocyanuric acid for amide bond formation ). Optimization includes solvent choice (polar aprotic solvents like acetonitrile enhance reactivity ), temperature control (20–60°C to avoid side reactions), and catalyst screening (e.g., potassium carbonate for deprotonation ). Protecting groups may be required for regioselectivity, particularly when introducing the tetrahydrothienyl-dioxido moiety.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of benzofuran-carboxamide hybrids?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methyl groups at 3,6-positions) and confirms amide bond formation via carbonyl signals (δ ~165–175 ppm).

- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and validates the N-(phenylmethyl)-N-(tetrahydrothienyl) arrangement. SHELX software (e.g., SHELXL for refinement ) is critical for solving crystal structures, especially for complex heterocycles.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How is crystallographic data collected and processed for benzofuran derivatives?

- Methodological Answer : Data collection requires high-quality single crystals (grown via slow evaporation or diffusion methods). Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule diffraction. SHELX programs (SHELXS for structure solution, SHELXL for refinement ) are standard. Key parameters:

- Resolution : Aim for < 0.8 Å to resolve hydrogen atoms.

- R-factor : Target < 5% for high reliability.

- Twinned Data : Use SHELXL’s TWIN command to refine twinned crystals .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for benzofuran electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations.

- Step 1 : Re-optimize geometries using implicit solvent models (e.g., PCM for acetonitrile).

- Step 2 : Compare experimental UV-Vis spectra (λmax) with TD-DFT results. Adjust functionals (e.g., B3LYP vs. CAM-B3LYP) to match charge-transfer transitions .

- Step 3 : Validate frontier molecular orbitals (HOMO/LUMO) via cyclic voltammetry .

Q. What strategies mitigate stereochemical ambiguities in N-alkylated tetrahydrothienyl-dioxido moieties?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose derivatives) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations .

- X-ray Anomalous Dispersion : Collect data at multiple wavelengths to resolve heavy-atom chirality .

Q. How can multi-step synthesis routes address regioselectivity challenges in benzofuran functionalization?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., methoxy) to control electrophilic substitution at specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .

- Cross-Coupling : Suzuki-Miyaura reactions install aryl groups at the 2-position without disrupting existing substituents .

Properties

Molecular Formula |

C22H23NO4S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C22H23NO4S/c1-15-8-9-19-16(2)21(27-20(19)12-15)22(24)23(13-17-6-4-3-5-7-17)18-10-11-28(25,26)14-18/h3-9,12,18H,10-11,13-14H2,1-2H3 |

InChI Key |

BWNHNJOUCIHTPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.